molecular formula C10H8ClF3O2 B1219723 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride CAS No. 40793-68-8

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride

Cat. No. B1219723
CAS RN: 40793-68-8
M. Wt: 252.62 g/mol
InChI Key: PAORVUMOXXAMPL-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is a compound of interest due to its unique structure and potential applications in various chemical syntheses. Its properties and reactivity are subjects of research within organic chemistry, particularly in relation to its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride often involves the reaction of trifluorodiazoethane with phosgene, leading to acid-stable derivatives useful for labeling enzymes and undergoing photolysis with minimal rearrangement. This process demonstrates the compound's utility in specific biochemical applications and highlights its stability under acidic conditions (V. Chowdhry, R. Vaughan, F. Westheimer, 1976).

Molecular Structure Analysis

Molecular structure analyses of closely related compounds reveal significant details about the bond lengths and angles, indicating conjugated systems and the presence of specific functional groups that influence the overall stability and reactivity of the molecule. For example, the study of a similar compound, 2-methoxy-benzoic acid ester, provided insights into the conjugated system's influence on bond lengths, suggesting parallels in the structural analysis of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride (Zhao et al., 2010).

Chemical Reactions and Properties

This compound's chemical reactivity includes its ability to undergo photoaffinity labeling, a process valuable in biochemistry for studying protein interactions. The stability of its derivatives under acid conditions and the specific photolysis behavior highlight its potential in precise biochemical investigations (V. Chowdhry, R. Vaughan, F. Westheimer, 1976).

Scientific Research Applications

1. Application in Biotechnology and Microbiology

  • Summary of Application : This compound is used in the synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, which is an important chiral building block for a series of pharmaceuticals .
  • Methods of Application : A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was screened and identified as Burkholderia phytofirmans ZJB-15079 . A novel amidase was cloned from this bacteria and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
  • Results or Outcomes : The whole cell catalysis of 200 g/L 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by Escherichia coli harboring the amidase resulted in 44% yield and an enantiomeric excess (ee_p) of 95% within 10 minutes .

2. Application in Agrochemical and Pharmaceutical Industries

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride, are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

3. Application as a Chiral Acylating Reagent

  • Summary of Application : ®-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride is used as a chiral acylating reagent, which is used in the resolution of amino acid enantiomers .
  • Results or Outcomes : It is suitable for the determination of the optical composition of compounds extracted from biological fluids .

4. Application in Crystallography

  • Summary of Application : This compound is used in the preparation of Mosher’s salt, which is used to determine the crystal structure of various compounds .
  • Methods of Application : The crystal structure of Mosher’s salt, prepared from ®-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid [®-MTPA, ®-1] and ®-1-phenylethylamine [®-PEA, ®-2], was determined using X-ray crystallography .
  • Results or Outcomes : The crystal structure of Mosher’s salt was successfully determined, providing valuable insights into the structural properties of the compound .

5. Application as a Chiral Derivatizing Agent

  • Summary of Application : Mosher’s acid, or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is used as a chiral derivatizing agent . It reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide .
  • Methods of Application : The absolute configuration of the ester or amide is then determined by proton and/or 19 F NMR spectroscopy . Mosher’s acid chloride, the acid chloride form, is sometimes used because it has better reactivity .

6. Application in the Preparation of Natural Products and Pheromones

  • Summary of Application : This compound is used in the preparation of natural products and pheromones .

7. Application in X-ray Crystallography

  • Summary of Application : This compound is used in the preparation of Mosher’s salt, which is used to determine the crystal structure of various compounds .
  • Methods of Application : The crystal structure of Mosher’s salt, prepared from ®-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid [®-MTPA, ®-1] and ®-1-phenylethylamine [®-PEA, ®-2], was determined using X-ray crystallography .
  • Results or Outcomes : The crystal structure of Mosher’s salt was successfully determined, providing valuable insights into the structural properties of the compound .

8. Application in the Synthesis of Trifluoromethylpyridines

  • Summary of Application : This compound is used in the synthesis of trifluoromethylpyridines (TFMP), which are used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results or Outcomes : Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) have been reported .

properties

IUPAC Name

3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAORVUMOXXAMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride

CAS RN

64312-89-6, 40793-68-8
Record name α-Methoxy-α-trifluoromethylphenylacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+/-)-1-Methoxy-1-(trifluoromethyl)phenylacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
H Zhu, MB Plewe, AL Rheingold, C Moore… - … Section E: Structure …, 2010 - scripts.iucr.org
rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate was separated by chiral chromatography, and one of the enantiomers ([α]22D = +10) was hydrogenated in the …
Number of citations: 1 scripts.iucr.org
Z Wimmer, V Skouridou, M Zarevúcka, D Šaman… - Tetrahedron …, 2004 - Elsevier
Several lipases were used for the kinetic resolution of the racemic cis- and trans-isomers of 2-(4-methoxybenzyl)cyclohexanol, by lipase-mediated esterification of the substrates to the …
Number of citations: 12 www.sciencedirect.com
Z Wimmer, AJ Floro, M Zarevucka… - Bioorganic & medicinal …, 2007 - Elsevier
During the investigation of ester derivatives (juvenogens, biochemically activated insect hormonogenic compounds) of biologically active alcohols with potential application in insect …
Number of citations: 9 www.sciencedirect.com
P Soudek, Z Wimmer, T Vaněk - Journal of Food, Agriculture & …, 2014 - researchgate.net
The ability of plant cells cultivated in vitro synthesized and biotransformed substances of natural and synthetic origin are known for a long time. The biotransformation of 2-(4-…
Number of citations: 4 www.researchgate.net
S Schoenauer, J Polster… - Importance of Chirality to …, 2015 - ACS Publications
Due to their extremely low odor thresholds, thiols often show a major impact on the overall aroma of foods, even if present in trace amounts. However, odor qualities as well as odor …
Number of citations: 7 pubs.acs.org
M Zarevúcka, Z Wimmer, D Šaman, K Demnerová… - Tetrahedron …, 2004 - Elsevier
Geotrichum ludwigii, Geotrichum candidum, and Saccharomyces cerevisiae whole cells were used for bioreduction of ethyl N-{2-{4-[(2-oxocyclohexyl)methyl]phenoxy}ethyl}carbamate 1…
Number of citations: 16 www.sciencedirect.com
M Zarevúcka, P Sochůrková, Z Wimmer, D Šaman - Biotechnology letters, 2003 - Springer
A comparative study of two modifications of enzymic reduction of ethyl N-{2-{4-[(2-oxo-cyclohexyl)methyl]phenoxy}ethyl} carbamate (1), an insect juvenile hormone bioanalog, was …
Number of citations: 8 link.springer.com
J Kvíčala, O Baszczyňski, A Krupkova… - Collection of …, 2006 - cccc.uochb.cas.cz
Hydroboration of bi(cyclopent-1-ene) (1) or 3,3'-biindene (2) with borane, thexylborane or (-)-isopinocampheylborane afforded, regardless of reaction conditions, meso-isomers of …
Number of citations: 2 cccc.uochb.cas.cz
J Novák, M Zarevúcka, Z Wimmer, R Tykva - Biotechnology letters, 2001 - Springer
The enantioselectivity potential of five strains of Saccharomyces cerevisiae was studied for the reduction of ethyl N-{2-{4-[(2-oxocyclohexyl)methyl]phenoxy}ethyl} carbamate (1), an …
Number of citations: 13 link.springer.com
GM Talybov, AN Baghirli - Russian Journal of Organic Chemistry, 2020 - Springer
The reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand, N-ethyl-N-{[(2S)-pyrrolidin-2-yl]methyl}ethanamine, …
Number of citations: 5 link.springer.com

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